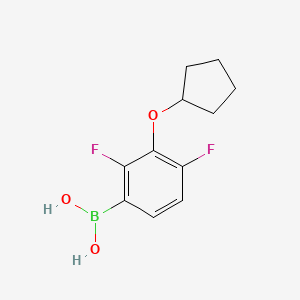
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Vue d'ensemble
Description
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a useful research compound. Its molecular formula is C11H13BF2O3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a candidate for further research and development in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C12H14B F2O2
- CAS Number : 1629971-64-7
- Molecular Weight : 232.05 g/mol
The compound features a phenyl ring substituted with two fluorine atoms and a cyclopentyloxy group, contributing to its lipophilicity and potential interaction with biological targets.
Biological Activity
Anticancer Properties
Research has indicated that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The unique structure of this compound suggests it may serve as an effective proteasome inhibitor.
- Mechanism of Action : The compound's boronic acid functionality can form reversible covalent bonds with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately cell death in cancerous cells.
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways.
- Cholinesterase Inhibition : Preliminary studies suggest that derivatives of difluorophenylboronic acids have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
The compound's structure may allow it to penetrate bacterial membranes effectively, potentially leading to antibacterial activity.
- Case Studies : In vitro studies have demonstrated that similar boronic acids exhibit antibacterial properties against various strains of bacteria, indicating a potential for this compound in treating infections.
Anti-inflammatory Effects
There is emerging evidence that boronic acids can modulate inflammatory responses.
- Mechanism : By inhibiting specific enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX), these compounds could reduce inflammation-related pain and swelling.
Summary of Biological Activities
Research Findings
Several studies have been conducted to evaluate the biological activities of boronic acids similar to this compound:
- Proteasome Inhibition Studies : Research has shown that compounds with similar structures effectively inhibit proteasome activity in various cancer cell lines, leading to increased apoptosis rates.
- Cholinesterase Inhibition Studies : Studies have identified specific difluorophenylboronic acid derivatives that inhibit AChE with IC50 values in the low micromolar range, indicating promising leads for neuroprotective agents.
- Antibacterial Testing : In vitro assays have demonstrated that certain phenylboronic acids exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications.
- Inflammation Models : Animal models treated with boronic acid derivatives showed reduced markers of inflammation compared to controls, supporting their role as anti-inflammatory agents.
Propriétés
IUPAC Name |
(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMZLGWOQDLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















